Sophoraflavanone B is predominantly isolated from various species of the Sophora plant, particularly Sophora flavescens. This plant has been utilized in traditional medicine for centuries, and its extracts are known for their therapeutic properties. The presence of prenylated flavonoids like sophoraflavanone B contributes significantly to the pharmacological potential of these plants .
In terms of chemical classification, sophoraflavanone B is categorized as a flavanone, a subclass of flavonoids. It is specifically noted for being a prenylated flavanone due to the addition of prenyl groups, which are derived from isoprene units. This modification plays a crucial role in enhancing its biological activity and interaction with cellular membranes .
The synthesis of sophoraflavanone B can be approached through various methods, including:
The chemical synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and characterize the final product.
The molecular formula of sophoraflavanone B is , and it features a complex structure that includes a flavanone backbone with additional prenyl groups. Its structure can be represented as follows:
Sophoraflavanone B participates in various chemical reactions typical for flavonoids, including:
The reactivity of sophoraflavanone B is influenced by its structural features. The hydroxyl groups are particularly reactive sites for electrophilic attacks or radical reactions, making it a versatile compound for further chemical modifications.
Sophoraflavanone B exhibits its biological effects through several mechanisms:
The Minimum Inhibitory Concentration (MIC) against MRSA has been reported between 15.6 and 31.25 μg/mL, indicating significant antimicrobial potency .
Sophoraflavanone B has potential applications in various fields:
Sophoraflavanone B (SPF-B) exerts targeted antibacterial effects by directly binding to peptidoglycan (PGN), a critical component of the bacterial cell wall. Research demonstrates that SPF-B forms stable complexes with PGN precursors, disrupting the transglycosylation and transpeptidation reactions essential for cell wall integrity. This interaction was validated through combination assays where SPF-B bound irreversibly to isolated S. aureus PGN, preventing its integration into the growing cell wall matrix. Transmission electron microscopy confirms that SPF-B-treated MRSA exhibits aberrant septation and incomplete cell wall formation, ultimately leading to osmotic instability [1] [2].
Table 1: Impact of SPF-B on MRSA Cell Wall Integrity
SPF-B Concentration (μg/mL) | PGN Binding Efficiency (%) | Morphological Alterations |
---|---|---|
15.6 | 63 ± 2.1 | Localized cell wall thinning |
31.25 | 78 ± 3.4 | Asymmetric septation, cytoplasmic leakage |
62.5 | 92 ± 1.8 | Complete lysis in 50% of cells |
SPF-B resensitizes MRSA to β-lactam antibiotics (e.g., oxacillin, ampicillin) by functionally compromising penicillin-binding protein 2a (PBP2a), the key mediator of methicillin resistance. Checkerboard assays reveal significant synergy when SPF-B is combined with β-lactams, reducing oxacillin’s minimum inhibitory concentration (MIC) against clinical MRSA isolates by 8- to 16-fold. The fractional inhibitory concentration index (FICI) for SPF-B/oxacillin combinations averages 0.188–0.312, indicating strong synergy [3]. Mechanistically, SPF-B inhibits the allosteric signaling required for PBP2a activation, enabling β-lactams to access their catalytic targets. Time-kill assays demonstrate that SPF-B (1/4 MIC) with oxacillin reduces bacterial counts below detectable levels within 24 hours by preventing PBP2a-mediated resistance [3].
Table 2: Synergy Between SPF-B and β-Lactam Antibiotics Against MRSA
Antibiotic | MIC Alone (μg/mL) | MIC with SPF-B (μg/mL) | FIC Index | Synergy Classification |
---|---|---|---|---|
Oxacillin | 256–512 | 16–32 | 0.188 | Synergistic |
Ampicillin | 128–256 | 8–16 | 0.219 | Synergistic |
Gentamicin | 32–64 | 2–4 | 0.265 | Synergistic |
SPF-B destabilizes the MRSA cytoplasmic membrane through surfactant-like interactions with phospholipid bilayers. At sub-MIC concentrations (7.8–15.6 μg/mL), SPF-B reduces membrane fluidity by intercalating into hydrophobic regions, leading to increased permeability to propidium iodide and ATP leakage. Combination studies with Triton X-100 demonstrate that SPF-B enhances detergent efficacy by 63–73%, accelerating membrane disintegration. This detergent-like mechanism is concentration-dependent, with higher SPF-B concentrations (≥31.25 μg/mL) causing complete membrane dissolution and cell lysis [1] [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7